Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate
Description
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C19H16BrN3O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Propriétés
IUPAC Name |
ethyl 6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c1-3-27-19(24)15-10-21-16-7-5-12(20)8-14(16)18(15)22-13-6-4-11(2)17(9-13)23(25)26/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJZEWVCXUFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=C(C=C3)C)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of 4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate, followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving microbial infections and cancer.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but includes additional halogen atoms, which may alter its chemical reactivity and biological activity.
4-(4-Methyl-3-nitrophenylamino)quinoline-3-carboxylate:
The uniqueness of Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Activité Biologique
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to microbial infections and cancer.
- Molecular Formula: C19H16BrN3O4
- IUPAC Name: Ethyl 6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carboxylate
- CAS Number: 1415562-32-1
The biological activity of Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. The nitro group within the structure can undergo bioreduction, forming reactive intermediates that induce oxidative stress and damage cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it showed comparable or superior activity against various bacterial strains when compared to standard antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Penicillin |
| Escherichia coli | 16 µg/mL | Ampicillin |
| Candida albicans | 32 µg/mL | Fluconazole |
Anticancer Activity
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed at concentrations as low as 10 µM.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial efficacy of Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate against pathogenic bacteria.
- Findings: The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with a notable effect on biofilm-forming strains.
-
Anticancer Mechanism Exploration
- Objective: To elucidate the mechanism behind the anticancer activity of the compound.
- Findings: The study indicated that the compound triggers oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
Comparison with Similar Compounds
Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives regarding their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Structure | Moderate antimicrobial activity |
| 4-(4-Methyl-3-nitrophenylamino)quinoline-3-carboxylate | N/A | Limited antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-bromo-4-(4-methyl-3-nitrophenylamino)quinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, a brominated quinoline intermediate (e.g., ethyl 6-bromo-4-chloroquinoline-3-carboxylate) is reacted with 4-methyl-3-nitroaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base like DIPEA to facilitate amine substitution. Reaction conditions (e.g., 100°C for 4–6 hours) are critical for yield optimization .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use X-ray crystallography (via SHELX programs for refinement ) to resolve the 3D structure. Complementary techniques include:
- NMR : Analyze proton environments (e.g., quinoline H-2 and ester groups).
- HPLC : Employ reverse-phase chromatography (e.g., Newcrom R1 column) to assess purity .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : Use cancer cell lines (e.g., MTT assay) to evaluate IC50 values .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target enzymes/receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in substitutions?
- Methodological Answer :
- Solvent Screening : Compare DMF vs. DMSO effects on reaction kinetics.
- Catalyst Exploration : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for bromine replacement) .
- Temperature Gradients : Use microwave-assisted synthesis to reduce side products .
- Data Analysis : Monitor progress via TLC/HPLC and apply multivariate statistical models to identify optimal parameters.
Q. How do structural modifications (e.g., bromine vs. trifluoromethyl groups) affect bioactivity?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs (e.g., replacing Br with CF3) and test in parallel assays.
- Data Table :
| Substituent | LogP | IC50 (μM, HeLa) | MIC (μg/mL, S. aureus) |
|---|---|---|---|
| Br (parent) | 3.2 | 12.5 | 8.3 |
| CF3 | 3.8 | 8.7 | 6.9 |
| Cl | 2.9 | 18.2 | 10.5 |
- Interpretation : Increased lipophilicity (CF3) correlates with enhanced cytotoxicity but may reduce solubility .
Q. How to resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line provenance, serum-free media).
- Meta-Analysis : Compare datasets from similar compounds (e.g., ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate vs. tafenoquine ).
- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects influencing discrepancies .
Methodological Challenges & Solutions
Q. What strategies mitigate poor solubility in pharmacokinetic studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
- Co-solvent Systems : Use PEG-400 or cyclodextrins in in vivo dosing .
Q. How to validate target engagement in complex biological systems?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
